molecular formula C16H17ClN2O4 B5105174 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid

Cat. No.: B5105174
M. Wt: 336.77 g/mol
InChI Key: NJVDTDHZCYROLK-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the purity and quality of the compound. This often requires advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of these structural elements, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-11-1-3-12(4-2-11)19-14(20)9-13(15(19)21)18-7-5-10(6-8-18)16(22)23/h1-4,10,13H,5-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVDTDHZCYROLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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